Tolmetin glucuronide

概要

説明

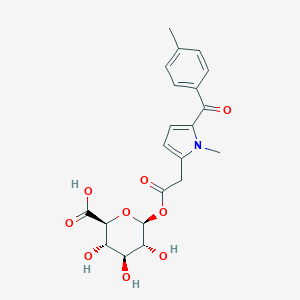

Tolmetin glucuronide is a metabolite of tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and juvenile arthritis . This compound is formed through the conjugation of tolmetin with glucuronic acid, a process that enhances the solubility and excretion of the drug .

準備方法

Synthetic Routes and Reaction Conditions

Tolmetin glucuronide is synthesized through the enzymatic conjugation of tolmetin with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions generally involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT. The reaction can be carried out in vitro using liver microsomes or recombinant UGT enzymes.

Industrial Production Methods

Industrial production of this compound involves the use of bioreactors containing liver microsomes or recombinant UGT enzymes. The process is optimized to ensure high yield and purity of the glucuronide conjugate. The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions

Tolmetin glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide bond, releasing the parent drug tolmetin and glucuronic acid . Transacylation reactions can lead to the formation of acylated proteins and other macromolecules.

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by enzymes such as β-glucuronidase or under acidic conditions.

Transacylation: This reaction typically occurs in the presence of nucleophiles such as amino acids or proteins.

Major Products Formed

Hydrolysis: Tolmetin and glucuronic acid.

Transacylation: Acylated proteins and other macromolecules.

科学的研究の応用

Biochemical Interactions

Reactivity with Proteins

Tolmetin glucuronide has been shown to react with human serum albumin (HSA), forming covalent adducts. Research indicates that this binding occurs through two primary mechanisms: imine formation and nucleophilic displacement of glucuronic acid. The binding sites on HSA include various lysine residues, suggesting that this compound can significantly alter protein function through these modifications .

Implications for Drug Metabolism

The metabolism of this compound is facilitated by UDP-glucuronosyltransferases (UGTs), which are crucial for the detoxification and elimination of drugs. Studies have demonstrated that genetic polymorphisms in UGT enzymes can influence the pharmacokinetics of tolmetin and its glucuronide forms, highlighting the importance of understanding individual variations in drug metabolism .

Toxicological Insights

Drug-Induced Liver Disease

This compound has been implicated in cases of drug-induced liver injury (DILI). Its covalent binding to hepatic proteins may contribute to hepatotoxicity, as seen in various studies. The extent of this binding is less than that observed with other NSAIDs but still significant enough to warrant attention in clinical settings .

Case Studies

Several case reports have documented instances of DILI associated with tolmetin use, where this compound was identified as a reactive metabolite contributing to liver damage. These findings emphasize the necessity for monitoring liver function in patients receiving tolmetin therapy, particularly those with pre-existing liver conditions .

Pharmacological Applications

Transport Mechanisms

This compound's interaction with hepatic and renal transporters is crucial for its pharmacokinetic profile. Research shows that it is a substrate for various uptake transporters, including OATP1B1 and OATP1B3, which play significant roles in the disposition of glucuronide conjugates . Understanding these transport mechanisms can aid in predicting drug interactions and optimizing therapeutic regimens.

Summary of Findings

The following table summarizes key findings related to this compound's applications:

作用機序

Tolmetin glucuronide exerts its effects primarily through its parent compound, tolmetin. Tolmetin inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, thereby reducing inflammation and pain . The glucuronide conjugate itself does not have significant pharmacological activity but facilitates the excretion of tolmetin from the body .

類似化合物との比較

Similar Compounds

- Zomepirac glucuronide

- Ibuprofen glucuronide

- Naproxen glucuronide

Comparison

Tolmetin glucuronide is unique in its binding affinity and reactivity compared to other NSAID glucuronides. For instance, this compound has a higher binding affinity to human serum albumin compared to zomepirac glucuronide . Additionally, this compound is more prone to transacylation reactions, which can lead to the formation of protein adducts and potential toxic effects .

生物活性

Tolmetin glucuronide (TG) is a significant metabolite of tolmetin, a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat conditions such as arthritis. Understanding the biological activity of TG is crucial for evaluating its pharmacological effects and potential implications in drug safety and efficacy.

Overview of Tolmetin and Its Metabolites

Tolmetin is known for its anti-inflammatory, analgesic, and antipyretic properties. The drug undergoes extensive metabolism in the liver, primarily through glucuronidation, resulting in the formation of this compound. This process enhances the solubility and excretion of the drug but also raises questions about the biological activity and potential toxicity of its metabolites.

Pharmacokinetics of this compound

Absorption and Distribution:

Tolmetin is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 30 to 60 minutes. The pharmacokinetics of this compound indicate that it is present in significant amounts in plasma, where it can bind irreversibly to plasma proteins, particularly human serum albumin (HSA) .

Excretion:

Studies have shown that this compound is predominantly excreted via urine, with a substantial portion eliminated within the first 24 hours post-administration . The presence of TG in urine confirms its role as a primary metabolite.

Anti-inflammatory Activity:

Research indicates that this compound retains some anti-inflammatory activity. In animal studies, formulations containing tolmetin have demonstrated significant reductions in inflammation markers, such as paw edema in rats induced by carrageenan . This suggests that TG may contribute to the overall therapeutic effects observed with tolmetin.

Protein Binding and Reactivity:

this compound exhibits reactivity with human serum albumin, forming covalent adducts at specific binding sites. Mass spectrometry studies have identified key lysine residues on HSA that interact with TG, indicating potential implications for drug-protein interactions and toxicity . The binding mechanisms include imine formation and nucleophilic displacement reactions, which may influence the pharmacological profile of TG .

Case Studies and Research Findings

-

Elderly Patient Study:

A study involving elderly volunteers showed that irreversible binding levels of TG were significantly elevated compared to younger subjects after administration of tolmetin. This accumulation did not result in toxic or allergic reactions, highlighting the safety profile of TG despite increased binding . -

Reactivity Assessment:

In vitro studies have assessed the reactivity of acyl glucuronides like TG under physiological conditions. These studies suggest that while TG can form stable adducts with proteins, its rapid clearance from circulation may mitigate long-term adverse effects .

Summary Table: Key Characteristics of this compound

| Characteristic | Details |

|---|---|

| Chemical Structure | Acyl glucuronide derivative of tolmetin |

| Absorption | Rapid; peak plasma levels at 30-60 minutes |

| Excretion | Primarily via urine; significant amounts within 24 hours |

| Biological Activity | Anti-inflammatory effects observed in animal models |

| Protein Binding | Covalent binding to HSA; key sites identified |

| Safety Profile | No significant toxic reactions reported in studies |

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO9/c1-10-3-5-11(6-4-10)15(24)13-8-7-12(22(13)2)9-14(23)30-21-18(27)16(25)17(26)19(31-21)20(28)29/h3-8,16-19,21,25-27H,9H2,1-2H3,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFIGCPEYJZFFC-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221824 | |

| Record name | Tolmetin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolmetin glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71595-19-2 | |

| Record name | β-D-Glucopyranuronic acid, 1-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71595-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolmetin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071595192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolmetin glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC783NL4J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolmetin glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tolmetin glucuronide interact with proteins, and what are the downstream effects?

A: Unlike its parent drug tolmetin, this compound can form covalent bonds with proteins. [] This occurs through two main mechanisms:

Q2: What are the major binding sites of this compound on human serum albumin (HSA)?

A: Tandem mass spectrometry studies have identified lysine residues as the primary targets for this compound binding on HSA. [, ] Key binding sites include:

Q3: Does the binding of this compound to proteins depend on its concentration?

A: Yes, research indicates that the mechanism of this compound binding to proteins, and thus the resulting adduct structure, is influenced by its concentration. [] At lower concentrations, the formation of imine-linked adducts, where the glucuronic acid moiety is retained, appears to be favored. []

Q4: How stable is this compound in biological systems?

A: this compound exhibits limited stability in biological environments. [, , ] It undergoes rapid degradation in plasma, primarily through enzymatic hydrolysis. [] Acyl migration within the molecule also contributes to its instability. [, ] This instability is influenced by factors like pH, with increased stability observed at lower pH values. []

Q5: Does this compound bind irreversibly to tissues?

A: Research suggests that this compound demonstrates irreversible binding to various tissues. [] The extent of binding varies among tissues, with the highest levels observed in blood components, particularly haemolyzed erythrocytes. [] Disruption of red blood cells significantly increases binding, highlighting the importance of cellular integrity in limiting exposure and subsequent adduct formation. []

Q6: What analytical techniques are used to study this compound and its protein adducts?

A6: Several analytical techniques are employed to investigate this compound and its interactions with proteins, including:

- High-performance liquid chromatography (HPLC): This technique separates this compound and its isomers from other components in plasma and urine. []

- Tandem mass spectrometry (MS/MS): This powerful tool is crucial for identifying and characterizing this compound-protein adducts. [, , ] Techniques like liquid secondary-ion mass spectrometry (LSIMS), matrix-assisted laser desorption ionization (MALDI), and collision-induced dissociation (CID) provide detailed structural information about the adducts and pinpoint specific binding sites on the target protein. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。